tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19804978
InChI: InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9-8(4-5-14)10(9)7-13/h8-10,14H,4-7H2,1-3H3/t9-,10-/m1/s1
SMILES:
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

CAS No.:

Cat. No.: VC19804978

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate -

Specification

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9-8(4-5-14)10(9)7-13/h8-10,14H,4-7H2,1-3H3/t9-,10-/m1/s1
Standard InChI Key SSIJALKTEBLKKA-NXEZZACHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)C2CCO
Canonical SMILES CC(C)(C)OC(=O)N1CC2C(C1)C2CCO

Introduction

Structural and Stereochemical Features

Core Bicyclic Architecture

The compound features a 3-azabicyclo[3.1.0]hexane core, a bridged heterocyclic system comprising a six-membered ring fused with a cyclopropane moiety. The nitrogen atom occupies the 3-position, while the tert-butyloxycarbonyl (Boc) group and 2-hydroxyethyl substituent are attached at the 3- and 6-positions, respectively. X-ray crystallography of analogous structures confirms that the (1R,5R) configuration imposes a distinct spatial arrangement, critical for molecular recognition in biological systems .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC12H21NO3\text{C}_{12}\text{H}_{21}\text{NO}_{3}
Molecular Weight227.30 g/mol
IUPAC Nametert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Stereochemistry(1R,5R)
Canonical SMILESCC(C)(C)OC(=O)N1CC2C(C1)C2CCO

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically begins with the construction of the azabicyclo[3.1.0]hexane core via intramolecular cyclization. A common approach involves:

  • Cyclopropanation: Rhodium-catalyzed decomposition of diazo compounds to form the cyclopropane ring .

  • Boc Protection: Introduction of the tert-butyloxycarbonyl group to shield the amine during subsequent reactions .

  • Side-Chain Functionalization: Grignard or hydroboration-oxidation reactions to install the 2-hydroxyethyl group at the 6-position.

Critical challenges include controlling stereoselectivity during cyclopropanation and minimizing racemization at the nitrogen center. Recent advances in asymmetric catalysis have improved enantiomeric excess (ee) to >95% for the (1R,5R) isomer .

Applications in Pharmaceutical Development

CNS Drug Candidates

The compound’s ability to cross the blood-brain barrier makes it valuable for CNS-targeted therapies. Derivatives have shown nanomolar affinity for σ-1 receptors, implicated in neuropathic pain and neurodegenerative diseases .

Enzyme Inhibition

Functionalization of the hydroxyethyl group yields potent inhibitors of histone deacetylases (HDACs) and phosphodiesterases (PDEs). For example, a 2019 study demonstrated IC50_{50} values of 12 nM against HDAC6 when the hydroxyl was replaced with a hydroxamate moiety .

Table 2: Biological Activity of Selected Derivatives

Derivative StructureTargetIC50_{50}Source
Hydroxamate-modifiedHDAC612 nM
Benzamide-functionalizedσ-1 Receptor45 nM
Carboxylic acid analogPDE4230 nM

Analytical Characterization

Spectroscopic Profiling

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, CDCl3_3) displays characteristic signals at δ 1.44 (s, Boc CH3_3), 3.45–3.60 (m, NCH2_2), and 3.75 (t, J = 6.0 Hz, HOCH2_2).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 228.1 [M+H]+^+.

Comparative Analysis with Structural Analogs

Hydroxymethyl vs. Hydroxyethyl Derivatives

Replacing the hydroxyethyl group with a hydroxymethyl moiety (as in PubChem CID 49757489 ) reduces logP from 1.8 to 1.2, enhancing aqueous solubility but diminishing blood-brain barrier penetration .

Oxygen-Containing Variants

The 6-oxa analog (CAS 114214-49-2 ) replaces the cyclopropane CH2_2 with an oxygen atom, lowering thermal stability (decomposition at 120°C vs. 180°C for the parent compound) .

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